

# 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol

## structure elucidation

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### Compound of Interest

**Compound Name:** 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol

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An In-Depth Technical Guide to the Structure Elucidation of **2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol**

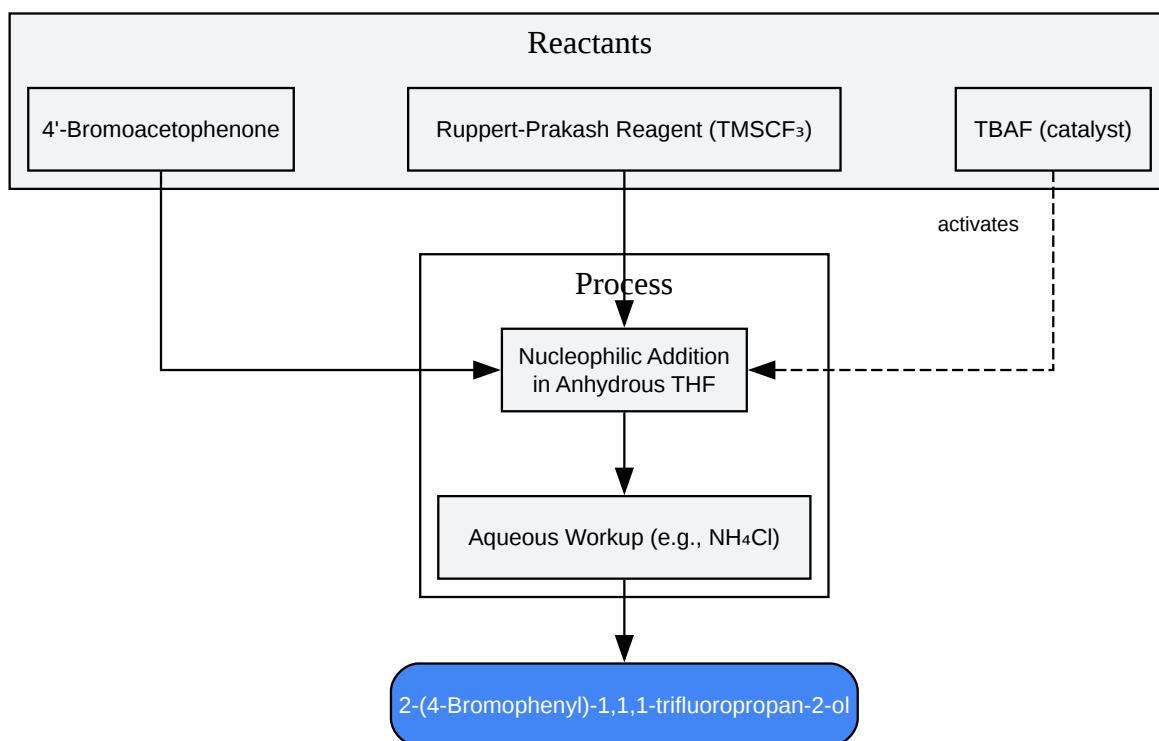
## Abstract

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.<sup>[1]</sup> The trifluoromethyl (-CF<sub>3</sub>) group, in particular, is a prevalent motif in numerous pharmaceuticals. This guide provides a comprehensive, in-depth analysis of the structural elucidation of **2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol**, a key intermediate in the synthesis of fluorinated active pharmaceutical ingredients (APIs).<sup>[2]</sup> We will detail the synthetic rationale and present a multi-technique spectroscopic approach, explaining the causality behind each experimental choice and analytical interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a practical and theoretically grounded understanding of molecular characterization.

## Synthetic Strategy and Rationale

The synthesis of tertiary trifluoromethyl carbinols is a critical transformation in organic chemistry. A highly effective and widely adopted method involves the nucleophilic trifluoromethylation of a ketone precursor using trimethyl(trifluoromethyl)silane (TMSCF<sub>3</sub>), commonly known as the Ruppert-Prakash reagent.<sup>[1][3]</sup> This reagent offers a safe and efficient source of the trifluoromethyl anion (CF<sub>3</sub><sup>-</sup>) equivalent.

The chosen synthetic target, **2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol**, is logically constructed from the commercially available precursor, 4'-bromoacetophenone. The reaction mechanism involves the activation of the Ruppert-Prakash reagent by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate a hypervalent siliconate intermediate. This intermediate then delivers the  $\text{CF}_3^-$  nucleophile to the electrophilic carbonyl carbon of the 4'-bromoacetophenone. A subsequent aqueous workup quenches the resulting alkoxide to yield the final tertiary alcohol. The presence of the bromo-substituent on the aromatic ring is strategically important, serving as a versatile handle for further synthetic modifications, such as cross-coupling reactions.



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Caption: Synthetic workflow for **2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol**.

## Experimental Protocol: Synthesis

- Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 4'-bromoacetophenone (1.0 eq) and anhydrous tetrahydrofuran (THF).
- Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF<sub>3</sub>, 1.5 eq).
- Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of tetrabutylammonium fluoride (TBAF, 0.1 M in THF, 0.05 eq) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of NH<sub>4</sub>Cl.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## The Analytical Workflow for Structure Elucidation

A hierarchical approach is employed to determine the molecular structure. Each analytical technique provides a piece of the puzzle, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the definitive tool for assigning the precise connectivity of atoms.



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Caption: Hierarchical workflow for spectroscopic structure elucidation.

## Infrared (IR) Spectroscopy: Functional Group Identification

**Causality & Rationale:** IR spectroscopy is the first-pass analysis, used to rapidly confirm the presence of key functional groups predicted by the synthetic transformation. Specifically, we look for the appearance of a hydroxyl (-OH) group and the retention of the aromatic ring, while confirming the presence of the newly introduced C-F bonds.

## Experimental Protocol: IR Analysis

- Sample Preparation:** A small amount of the purified solid is mixed with dry potassium bromide (KBr). The mixture is ground to a fine powder and pressed into a thin, transparent pellet.
- Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded, typically from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .

## Data Interpretation

The IR spectrum provides strong initial evidence for the successful synthesis. The prominent broad absorption band for the O-H stretch and the very strong C-F stretching bands are particularly diagnostic.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode	Structural Moiety
~3600-3200	Strong, Broad	O-H Stretch	Tertiary Alcohol
~3100-3000	Medium	Aromatic C-H Stretch	C-H (Phenyl Ring)
~1600, ~1485	Medium-Strong	C=C Stretch	Aromatic Ring
~1300-1100	Very Strong	C-F Stretch	Trifluoromethyl ( $-\text{CF}_3$ )
~1150	Strong	C-O Stretch	Tertiary Alcohol
~825	Strong	C-H Out-of-Plane Bend	1,4-Disubstituted Ring
~600-500	Medium	C-Br Stretch	Aryl Bromide

# Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

**Causality & Rationale:** High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. A key diagnostic feature for this specific molecule is the isotopic pattern of bromine. Natural bromine exists as two isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in an approximate 1:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern for any bromine-containing fragment, providing an unmistakable signature.

## Experimental Protocol: MS Analysis

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1  $\mu\text{g/mL}$ ).
- **Data Acquisition:** The solution is introduced into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Data is acquired in positive ion mode.

## Data Interpretation

The molecular formula of **2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol** is  $\text{C}_9\text{H}_8\text{BrF}_3\text{O}$ . The expected data confirms this composition.

m/z (Predicted)	Fragment Ion	Interpretation
269.97/271.97	[M+H] <sup>+</sup>	Molecular ion peak plus proton. The dual peak with a ~1:1 intensity ratio is characteristic of the bromine isotopes ( <sup>79</sup> Br/ <sup>81</sup> Br).
251.96/253.96	[M-H <sub>2</sub> O+H] <sup>+</sup>	Loss of a water molecule from the protonated molecular ion.
201.00	[M-CF <sub>3</sub> ] <sup>+</sup>	Loss of the trifluoromethyl radical from the molecular ion (cleavage alpha to the oxygen).
183.99/185.99	[C <sub>7</sub> H <sub>6</sub> BrO] <sup>+</sup>	Fragment corresponding to the 4-bromoacetophenone cation, resulting from cleavage.
155.96/157.96	[C <sub>6</sub> H <sub>4</sub> Br] <sup>+</sup>	Bromophenyl cation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure

**Causality & Rationale:** NMR spectroscopy provides the most detailed structural information, establishing the carbon-hydrogen framework and the precise location of the functional groups. For this molecule, a combination of <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR is essential for unambiguous characterization. The couplings observed between these different nuclei (H-H, C-F, H-F) are critical for confirming atomic connectivity.

## Experimental Protocol: NMR Analysis

- Sample Preparation:** Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Data Acquisition:** Acquire <sup>1</sup>H, <sup>13</sup>C{<sup>1</sup>H}, and <sup>19</sup>F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

## <sup>1</sup>H NMR Data Interpretation

The <sup>1</sup>H NMR spectrum reveals four distinct proton environments. The aromatic region is characteristic of a 1,4-disubstituted benzene ring.

Chemical Shift ( $\delta$ , ppm)	Integration	Multiplicity	Assignment	Rationale
~7.55	2H	Doublet (d)	Ha	Aromatic protons ortho to the bromine atom.
~7.45	2H	Doublet (d)	Hb	Aromatic protons ortho to the $\text{C(OH)CF}_3$ group.
~2.5-3.0	1H	Singlet (s, broad)	Hc	Hydroxyl proton; position and broadening are concentration and solvent dependent. <sup>[4]</sup>
~1.75	3H	Singlet (s)	Hd	Methyl protons. Appears as a singlet as there are no adjacent protons for coupling.

## <sup>13</sup>C NMR Data Interpretation

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show 6 distinct carbon signals, as the two pairs of aromatic CH carbons are equivalent by symmetry. A key feature is the splitting of carbon signals due to coupling with the fluorine atoms (J-coupling).<sup>[5]</sup>

Chemical Shift ( $\delta$ , ppm)	Multiplicity (due to $^{13}\text{C}$ - $^{19}\text{F}$ coupling)	Assignment	Rationale
~140	Singlet (s)	C-4 (ipso)	Aromatic carbon attached to the tertiary alcohol group.
~132	Singlet (s)	C-2, C-6	Aromatic carbons ortho to the $\text{C}(\text{OH})\text{CF}_3$ group.
~128	Singlet (s)	C-3, C-5	Aromatic carbons ortho to the bromine atom.
~125	Quartet (q), $^1\text{JCF} \approx 285$ Hz	C-8 (- $\text{CF}_3$ )	Trifluoromethyl carbon, split into a quartet by the three attached fluorine atoms.
~122	Singlet (s)	C-1 (C-Br)	Aromatic carbon attached to bromine.
~75	Quartet (q), $^2\text{JCF} \approx 30$ Hz	C-7 (- $\text{C}(\text{OH})-$ )	Quaternary carbon of the alcohol, split into a quartet by the three fluorine atoms two bonds away.
~25	Singlet (s)	C-9 (- $\text{CH}_3$ )	Methyl carbon.

## $^{19}\text{F}$ NMR Data Interpretation

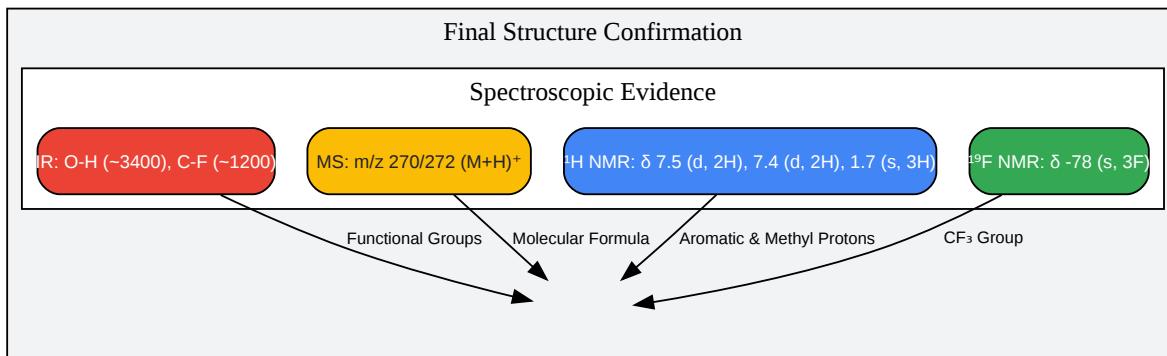
$^{19}\text{F}$  NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for confirming the trifluoromethyl group.[\[6\]](#)[\[7\]](#)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment	Rationale
~ -78	Singlet (s)	$-\text{CF}_3$	A single signal is observed for the three magnetically equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typical for a $\text{CF}_3$ group attached to a quaternary carbon. <sup>[8]</sup> [9]

## Conclusion: A Unified Structural Assignment

The collective evidence from the spectroscopic techniques provides an unambiguous confirmation of the structure of **2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol**.

- IR spectroscopy confirmed the presence of the hydroxyl, trifluoromethyl, and 1,4-disubstituted bromophenyl functional groups.
- Mass spectrometry established the correct molecular weight and elemental formula ( $\text{C}_9\text{H}_8\text{BrF}_3\text{O}$ ), with the characteristic bromine isotopic pattern serving as definitive proof.
- NMR spectroscopy provided the final, detailed picture of the molecular architecture.  $^1\text{H}$  NMR confirmed the 1,4-substitution pattern on the aromatic ring and the presence of the hydroxyl and methyl groups.  $^{13}\text{C}$  NMR, with its characteristic C-F coupling patterns, confirmed the connectivity of the trifluoromethyl and quaternary alcohol carbons. Finally,  $^{19}\text{F}$  NMR showed a single environment for the three fluorine atoms, consistent with the proposed structure.



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Caption: Correlation of spectroscopic data to the final elucidated structure.

This systematic and multi-faceted approach ensures the highest degree of confidence in the structural assignment, a critical requirement in the rigorous field of pharmaceutical development.

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